molecular formula C10H10FN3 B13197426 N-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine

N-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B13197426
M. Wt: 191.20 g/mol
InChI Key: DWBROBSRINFCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine: is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluoro-substituted phenyl ring attached to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 4-fluoro-2-methylaniline with hydrazine hydrate and a suitable aldehyde or ketone. The reaction is carried out under reflux conditions in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form amine derivatives with the help of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the fluoro group.

Scientific Research Applications

Chemistry: N-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Fluoro-N-(4-methylphenyl)acetamide
  • 4-Fluoro-2-methylphenylacetic acid
  • N-(4-Fluoro-2-methylphenyl)cyclopentanecarboxamide

Comparison: N-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine is unique due to its pyrazole moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. For instance, the presence of the pyrazole ring can enhance its ability to interact with specific enzymes or receptors, making it a more potent bioactive molecule.

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H10FN3/c1-7-4-8(11)2-3-10(7)14-9-5-12-13-6-9/h2-6,14H,1H3,(H,12,13)

InChI Key

DWBROBSRINFCGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC2=CNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.